

Commercial Availability of 3-Thienylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Thienylboronic acid

Cat. No.: B050007

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This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of **3-Thienylboronic acid**, a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and organic electronic materials. This document is intended for researchers, scientists, and drug development professionals.

Commercial Availability

3-Thienylboronic acid is readily available from a variety of chemical suppliers. The typical purity offered is $\geq 95\%$, with higher purities also commercially accessible. The compound is generally sold as a solid in quantities ranging from grams to kilograms. Below is a summary of representative commercial sources and their offerings.

Supplier	Purity	Available Quantities	Price (USD, Representative)	CAS Number
Sigma-Aldrich (MilliporeSigma)	≥95.0%	1 g, 5 g	~\$30 (1g)	6165-69-1[1][2][3][4]
Fisher Scientific	97%, 98%	1 g, 5 g	~\$91.82 - \$102.00 (5g)	6165-69-1[5][6]
Amerigo Scientific	98%	1 g, 5 g, 25 g	~\$110 (size not specified)	6165-69-1[7]
BLD Pharm	N/A	Various	Price available upon login	6165-69-1[8]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Experimental Protocols

Synthesis of 3-Thienylboronic Acid from 3-Bromothiophene

This protocol outlines a general procedure for the synthesis of **3-Thienylboronic acid**.

Materials:

- 3-Bromothiophene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl), 2N solution
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether

- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4), anhydrous
- Nitrogen or Argon gas
- Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)
- Dry ice/acetone bath

Procedure:

- Grignard Reagent Formation (Alternative): While the provided search results focus on a direct lithiation pathway, a common alternative involves the formation of a Grignard reagent. To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.1 equiv.). Add a solution of 3-bromotoluene (1.0 equiv) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed.
- Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equiv.) in anhydrous THF. Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Borylation: To the cooled solution from the previous step, slowly add a solution of n-butyllithium (1.05 equiv.) in hexanes dropwise, maintaining the temperature below $-70\text{ }^\circ\text{C}$. Stir the mixture at this temperature for 1 hour.
- To this solution, add triisopropyl borate (1.2 equiv.) dropwise, ensuring the temperature remains below $-70\text{ }^\circ\text{C}$. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic (pH \sim 1-2).
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **3-Thienylboronic acid** as a solid. The crude product can be further purified by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction Using 3-Thienylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of **3-Thienylboronic acid** with an aryl halide.

Materials:

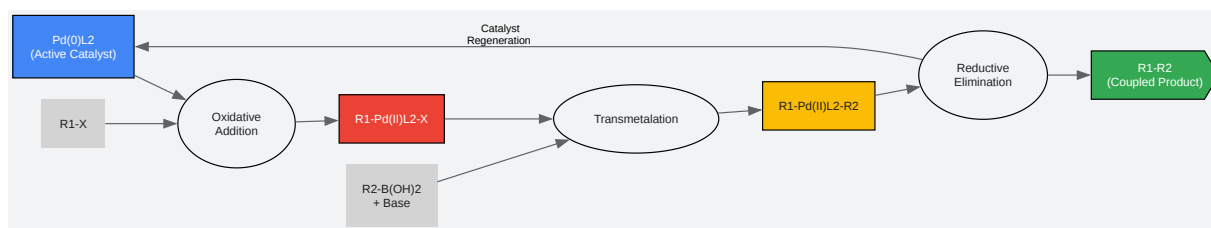
- **3-Thienylboronic acid** (1.1 equiv.)
- Aryl halide (e.g., Aryl bromide or Aryl iodide, 1.0 equiv.)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, ~0.003 equiv.)
- Triphenylphosphine (PPh_3 , ~0.01 equiv.)
- Sodium carbonate (Na_2CO_3), 2M aqueous solution (1.3 equiv.)
- n-Propanol
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Nitrogen or Argon gas
- Standard reaction glassware (three-necked flask, condenser)

Procedure:

- **Reaction Setup:** To a three-necked round-bottomed flask equipped with a condenser and a nitrogen or argon inlet, add the aryl halide (1.0 equiv.), **3-Thienylboronic acid** (1.1 equiv.), and n-propanol.
- Stir the mixture for 15 minutes to allow for the dissolution of the solids.
- To the solution, add palladium(II) acetate, triphenylphosphine, 2M aqueous sodium carbonate, and deionized water.
- **Reaction Execution:** Heat the reaction mixture to reflux under an inert atmosphere for approximately 1 hour, or until the reaction is complete (monitor by TLC).
- **Work-up:** Cool the reaction to room temperature and add water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Separate the layers and re-extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

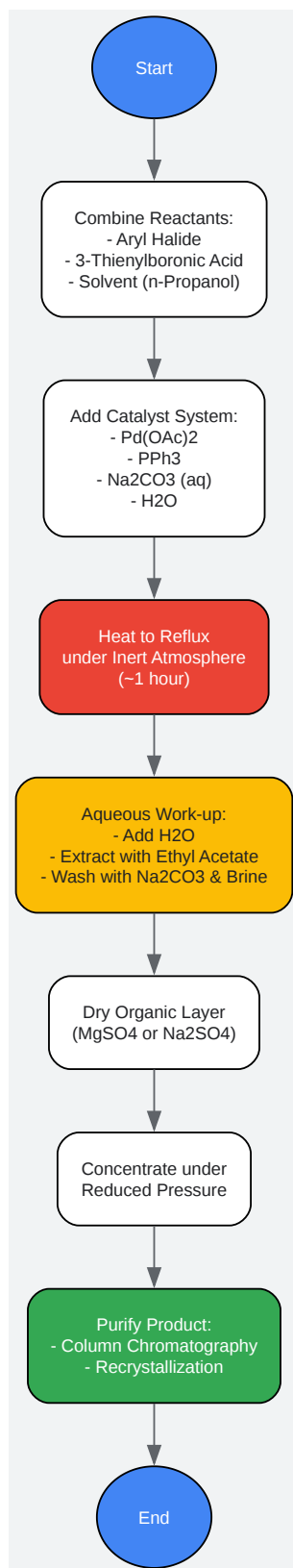
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

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- To cite this document: BenchChem. [Commercial Availability of 3-Thienylboronic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050007#commercial-availability-of-3-thienylboronic-acid]

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